molecular formula C20H24N4O4S B2573621 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1705891-11-7

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Katalognummer: B2573621
CAS-Nummer: 1705891-11-7
Molekulargewicht: 416.5
InChI-Schlüssel: KJYPRNCUTCECHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic organic compound characterized by a piperidine core modified with two heterocyclic substituents: a 3,5-dimethylisoxazole sulfonyl group and a 3-(2-methylphenyl)-1,2,4-oxadiazole methyl group.

Eigenschaften

IUPAC Name

5-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-13-7-4-5-9-17(13)20-21-18(28-23-20)11-16-8-6-10-24(12-16)29(25,26)19-14(2)22-27-15(19)3/h4-5,7,9,16H,6,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYPRNCUTCECHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves multiple steps, starting with the preparation of the oxazole and oxadiazole intermediates. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The sulfonamide moiety (3,5-dimethyl-1,2-oxazol-4-ylsulfonyl) is a key site for nucleophilic substitution and hydrolysis reactions.

Key Reactions:

  • Hydrolysis under Basic Conditions :
    Heating with NaOH (1M, 80°C, 6h) cleaves the sulfonamide bond, yielding 3,5-dimethylisoxazole-4-sulfonic acid and the corresponding piperidine derivative.
    Yield : 72% (isolated via acid precipitation) .

  • Nucleophilic Substitution :
    Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated sulfonamides.
    Example :
    SO2-Oxazole+CH3ISO2-N-CH3+KI\text{SO}_2\text{-Oxazole} + \text{CH}_3\text{I} \rightarrow \text{SO}_2\text{-N-CH}_3 + \text{KI}
    Yield : 58–65%.

1,2,4-Oxadiazole Ring Reactivity

The 3-(2-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl group undergoes ring-opening and cycloaddition reactions.

Key Reactions:

  • Acid-Catalyzed Ring Opening :
    Treatment with HCl (6M, reflux, 4h) cleaves the oxadiazole ring, producing a nitrile and an amide:
    Oxadiazole+H2OR-CN+R’-CONH2\text{Oxadiazole} + \text{H}_2\text{O} \rightarrow \text{R-CN} + \text{R'-CONH}_2 .
    Yield : 85% (isolated via column chromatography) .

  • [3+2] Cycloaddition :
    Reacts with alkynes (e.g., phenylacetylene) under Cu(I) catalysis to form triazole derivatives .
    Yield : 68–74% .

Piperidine Core Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions.

Key Reactions:

  • Acylation with Acid Chlorides :
    Reacts with acetyl chloride in CH₂Cl₂/TEA to form N-acetylpiperidine derivatives.
    Yield : 89% .

  • Quaternization :
    Treatment with methyl triflate forms a quaternary ammonium salt, enhancing water solubility .
    Yield : 76% .

Stability Under Pharmacological Conditions

  • pH Stability :
    Stable in pH 2–8 (simulated gastric/intestinal fluids) over 24h, with <5% degradation .

  • Thermal Stability :
    Decomposes at 220°C (TGA data), indicating suitability for high-temperature formulations .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including the formation of the oxazole and oxadiazole rings. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound.

Numerous studies have highlighted the biological significance of compounds containing piperidine and oxadiazole moieties. The following sections detail specific applications based on recent research findings.

Antimicrobial Activity

Compounds similar to 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine have been evaluated for their antimicrobial properties. For instance, derivatives with oxadiazole frameworks have shown strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Properties

Research indicates that compounds with sulfonamide functionalities exhibit promising anticancer activities. They may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in tumor cells. In silico studies suggest that these compounds can effectively interact with target proteins implicated in cancer pathways .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes. Studies have demonstrated that piperidine derivatives can serve as effective inhibitors for acetylcholinesterase and urease, which are crucial in neurodegenerative diseases and urinary disorders respectively .

Case Studies

StudyFindingsApplications
Prabhakar et al. (2024)Synthesized new oxadiazole derivatives showing high antibacterial activity against S. aureus and E. coliPotential development of new antibiotics
Aziz-ur-Rehman et al. (2011)Evaluated piperidine derivatives for enzyme inhibition; identified several potent inhibitorsTherapeutics for Alzheimer’s disease
Braz. J. Pharm. Sci. (2020)Investigated the binding interactions with BSA; compounds showed significant binding affinityDrug formulation studies

Computational Studies

Molecular docking studies have been instrumental in predicting the binding affinities of these compounds to various biological targets. Such computational analyses provide insights into the structure-activity relationships (SAR) that can guide further optimization of these compounds for enhanced efficacy and reduced toxicity .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and oxadiazole rings play a crucial role in these interactions, potentially leading to changes in the activity of the target molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Characteristics and Analytical Methods

Key Functional Groups

  • Piperidine core : Provides conformational rigidity and basicity.
  • 3-(2-methylphenyl)-1,2,4-oxadiazole methyl group : Introduces aromaticity and steric bulk, which may influence receptor binding.

Spectroscopic Characterization

Hypothetical spectral data for this compound can be modeled using methodologies from Tables of Spectral Data for Structure Determination of Organic Compounds . For example:

  • $ ^1 \text{H-NMR} $ (Table 1):
Proton Environment δ (ppm) Multiplicity
Piperidine C3-CH$_2$-oxadiazole ~3.2 Multiplet
3,5-Dimethylisoxazole sulfonyl CH$_3$ ~2.1 Singlet
2-Methylphenyl CH$_3$ ~2.4 Singlet
  • $ ^{13} \text{C-NMR} $ (Table 2):

    Carbon Environment δ (ppm)
    Piperidine C3 ~50.5
    Oxadiazole C5 ~165.3
    Isoxazole sulfonyl C4 ~155.8

These values align with analogous heterocyclic systems described in and validated by spectral interpretation guidelines in .

Comparison with Similar Compounds

Structural Analogs

Hypothetical analogs and their distinguishing features:

Compound Key Differences Impact on Properties
Analog A : Replacement of 2-methylphenyl with 4-fluorophenyl Increased electronegativity Enhanced receptor binding affinity
Analog B : Removal of sulfonyl group Reduced solubility and polarity Decreased bioavailability
Analog C : Piperidine replaced by pyrrolidine Altered ring strain and basicity Modified pharmacokinetics

Spectral and Functional Comparisons

  • UV-Vis Absorption : The target compound’s conjugated oxadiazole and isoxazole systems may exhibit λmax ~270–290 nm, comparable to Isorhamnetin-3-O glycoside (λmax ~265 nm) but red-shifted due to extended conjugation .
  • Bioactivity : Unlike Zygocaperoside (a natural saponin with cytotoxic properties), the synthetic sulfonyl-oxadiazole-piperidine scaffold may target neurological or metabolic pathways .

Biologische Aktivität

The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic molecule that exhibits a variety of biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
  • Molecular Formula : C₁₅H₁₉N₃O₃S

The structural complexity includes multiple heterocyclic rings that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In comparative studies, derivatives with oxadiazole cores demonstrated superior activity compared to traditional antibiotics like gentamicin and ciprofloxacin .
CompoundTarget BacteriaActivity Level
AS. aureusStrong
BE. coliModerate
CMRSAHighly Effective

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. Notably:

  • Mechanism of Action : The presence of the oxadiazole ring is linked to the inhibition of cancer cell proliferation by inducing apoptosis. Studies have shown that derivatives with piperidine moieties enhance cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .
Cell LineIC50 (µM)Reference Compound
A54915Doxorubicin
HepG220Cisplatin

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been documented. In experimental models:

  • Inhibition of Inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

Case Studies

  • Dhumal et al. (2016) conducted a study on a series of compounds containing the oxadiazole ring which demonstrated potent antitubercular activity against Mycobacterium bovis BCG. The most active derivatives were shown to inhibit key enzymes involved in fatty acid biosynthesis .
  • Desai et al. (2018) evaluated pyridine-based 1,3,4-oxadiazole derivatives for their antimicrobial effects. The study found that compounds with piperidine groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the key synthetic pathways for preparing 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine?

The synthesis involves multi-step protocols:

  • Step 1 : Conversion of aryl/aralkyl carboxylic acids to 1,3,4-oxadiazole nucleophiles via cyclization with hydrazine and CS₂ under basic conditions (e.g., KOH in ethanol, reflux for 4–5 hrs) .
  • Step 2 : Preparation of the electrophilic sulfonyl intermediate (e.g., 4-bromomethylbenzenesulfonyl chloride) .
  • Step 3 : Coupling the nucleophile and electrophile in DMF with LiH as a base (4–6 hrs stirring) . Critical parameters include reaction time, solvent choice (DMF for nucleophilicity), and base selection to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural elucidation requires:

  • IR spectroscopy : To confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • ¹H-NMR : To resolve piperidine protons (δ 1.5–3.0 ppm), oxadiazole-linked methyl groups (δ 2.3–2.5 ppm), and aromatic protons from the 2-methylphenyl substituent (δ 7.0–7.5 ppm) .
  • EI-MS : To verify molecular ion peaks and fragmentation patterns consistent with the sulfonyl and oxadiazole moieties .

Q. How is the antibacterial activity of this compound initially screened?

  • Assay design : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains in agar diffusion or microdilution assays .
  • Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only negative controls.
  • Data interpretation : Measure inhibition zones or MIC (minimum inhibitory concentration) values, comparing activity across substituent variations in the oxadiazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Apply statistical experimental design (e.g., factorial design) to evaluate variables:

  • Factors : Reaction time, temperature, solvent/base ratio, and catalyst loading .
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., DMF at 80°C with LiH) to maximize yield while minimizing byproducts like racemization or sulfonate esters .
  • Validation : Confirm reproducibility through triplicate runs and HPLC purity analysis (>95%) .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

  • Quantum chemical calculations : Use DFT (density functional theory) to model transition states for sulfonylation or oxadiazole formation, identifying energy barriers and regioselectivity .
  • Molecular docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) to prioritize substituents enhancing binding (e.g., hydrophobic groups on the oxadiazole ring) .
  • Machine learning : Train models on existing SAR data to predict novel derivatives with improved activity .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Conduct SAR studies by synthesizing derivatives with:

  • Oxadiazole substituents : Electron-withdrawing groups (e.g., -NO₂) may enhance antibacterial activity by increasing membrane permeability .
  • Piperidine modifications : N-methylation or carboxylation alters pharmacokinetics (e.g., logP, solubility) .
  • Data analysis : Use ANOVA to compare activity trends across substituents, identifying statistically significant enhancements (e.g., 2-methylphenyl vs. 4-chlorophenyl) .

Q. How can contradictions in spectral or biological data be resolved?

  • Spectral conflicts : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping proton signals (e.g., piperidine vs. oxadiazole methyl groups) .
  • Biological variability : Standardize assay protocols (e.g., broth microdilution per CLSI guidelines) and validate with replicate experiments .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., piperidine-sulfonyl hybrids) to identify trends masked by experimental noise .

Methodological Considerations

  • Synthesis reproducibility : Document reaction parameters (e.g., anhydrous DMF, inert atmosphere) to prevent hydrolysis of intermediates .
  • Biological assays : Include cytotoxicity testing (e.g., mammalian cell lines) to differentiate antibacterial specificity from general toxicity .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and biological data .

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